molecular formula C23H28N4O3S B12588121 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide

Cat. No.: B12588121
M. Wt: 440.6 g/mol
InChI Key: QRAGJHDZIPZQJW-UHFFFAOYSA-N
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Description

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.

    Attachment of the Furan Moiety: The furan ring is usually introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a furan derivative and the benzimidazole-piperidine intermediate.

    Final Assembly: The final compound is assembled by linking the various intermediates through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.

    Quality Control: Rigorous testing to ensure the compound meets the required purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzimidazole and piperidine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Biological Studies: Used in studies to understand its mechanism of action and effects on various biological pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets in the body. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring and furan moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole, which also feature the benzimidazole core and are used as antiparasitic agents.

    Piperidine Derivatives: Compounds such as piperidine-based antihistamines and antipsychotics.

    Furan Derivatives: Compounds like furan-based antifungal agents.

Uniqueness

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide is unique due to its combination of the benzimidazole, piperidine, and furan moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one or two of these features.

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H28N4O3S/c1-16-7-5-8-17(2)27(16)22(29)14-26-20-11-4-3-10-19(20)25-23(26)31-15-21(28)24-13-18-9-6-12-30-18/h3-4,6,9-12,16-17H,5,7-8,13-15H2,1-2H3,(H,24,28)

InChI Key

QRAGJHDZIPZQJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CO4)C

Origin of Product

United States

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